REACTION_CXSMILES
|
ClC1C=CC=C(C(OO)=[O:9])C=1.[Br:12][C:13]1[CH:14]=[C:15]([CH3:20])[C:16]([CH3:19])=[N:17][CH:18]=1>ClCCl>[Br:12][C:13]1[CH:14]=[C:15]([CH3:20])[C:16]([CH3:19])=[N+:17]([O-:9])[CH:18]=1
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Name
|
|
Quantity
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71.42 g
|
Type
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reactant
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Smiles
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ClC1=CC(=CC=C1)C(=O)OO
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Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C(=NC1)C)C
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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ClCCl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After 23 hours the solution was cooled to 15°
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Duration
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23 h
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Type
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CUSTOM
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Details
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ammonia gas bubbled through
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Type
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CUSTOM
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Details
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to give a white precipitate, which
|
Type
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FILTRATION
|
Details
|
was filtered off
|
Type
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WASH
|
Details
|
The filtrate was washed with 5% aqueous sodium sulphite
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=[N+](C1)[O-])C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |